

A Comprehensive Technical Guide to (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-3-Methyl-2-hexene

Cat. No.: B086107

[Get Quote](#)

This technical guide provides an in-depth overview of **(Z)-3-Methyl-2-hexene**, a valuable organic compound for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Nomenclature and Identification

IUPAC Name: (2Z)-3-Methylhex-2-ene[1]

(Z)-3-Methyl-2-hexene is a seven-carbon alkene with a methyl group at the third position and a cis-configuration of the substituents around the double bond.

Synonyms:

- (Z)-3-Methylhex-2-ene[1]
- cis-3-Methyl-2-hexene[1][2]
- (2Z)-3-Methyl-2-hexene[2]
- 3-Methyl-cis-2-hexene[2]
- (Z)-2-Hexene, 3-methyl-[1]

- NSC 73929[\[1\]](#)

Physicochemical Properties

A summary of the key quantitative data for **(Z)-3-Methyl-2-hexene** is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

Property	Value	Unit	Reference
Molecular Formula	C ₇ H ₁₄	[1]	
Molecular Weight	98.19	g/mol	[1]
CAS Number	10574-36-4	[1]	
Boiling Point	94 - 97.3	°C	[3][4]
Density	0.714	g/cm ³	[4]
Refractive Index	1.414	[4]	
Melting Point	-119	°C	[3]

Experimental Protocols

Synthesis of **(Z)-3-Methyl-2-hexene** via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[\[5\]](#)[\[6\]](#)[\[7\]](#) For the synthesis of **(Z)-3-Methyl-2-hexene**, a non-stabilized ylide is required to favor the formation of the Z-isomer.[\[5\]](#)[\[7\]](#) The proposed synthesis involves the reaction of an appropriate phosphonium ylide with a ketone.

Reactants:

- 2-Pentanone
- Ethyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium in THF)
- Anhydrous diethyl ether or THF as the solvent

Procedure:

- Preparation of the Phosphonium Ylide:
 - In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise to the suspension. The formation of the deep red or orange colored ylide indicates a successful reaction.
 - Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.
- Wittig Reaction:
 - Cool the ylide solution back down to 0°C.
 - Slowly add one equivalent of 2-pentanone, dissolved in a minimal amount of the anhydrous solvent, to the ylide solution dropwise.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product will contain the desired **(Z)-3-Methyl-2-hexene** and triphenylphosphine oxide as a byproduct.
- Purify the product by fractional distillation or column chromatography on silica gel to isolate the pure **(Z)-3-Methyl-2-hexene**.

Analysis by Gas Chromatography (GC)

Gas chromatography is an effective technique for analyzing the purity of volatile compounds like **(Z)-3-Methyl-2-hexene** and for monitoring the progress of the synthesis reaction.

Instrumentation:

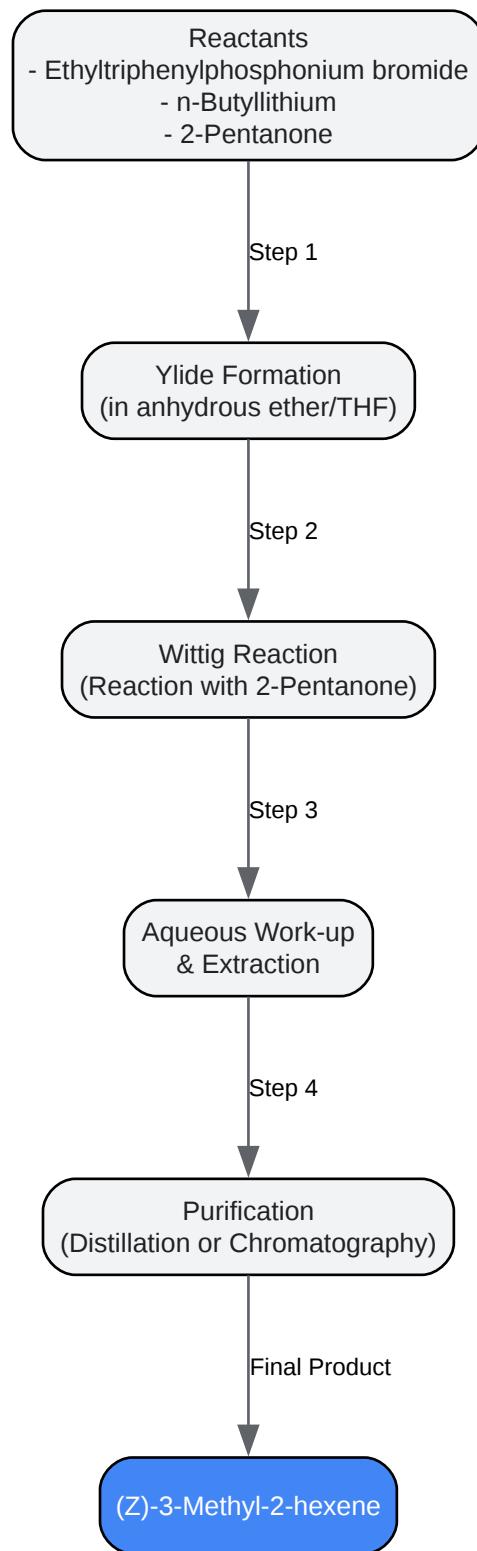
- Gas chromatograph equipped with a flame ionization detector (FID).
- A non-polar capillary column (e.g., DB-1 or HP-5ms).

GC Parameters:

- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 150°C.
 - Hold at 150°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen, at a constant flow rate.
- Injection Volume: 1 μ L (split injection).

Sample Preparation:

- Dissolve a small amount of the purified product or a sample from the reaction mixture in a volatile solvent such as hexane or pentane. A typical concentration would be in the range of


100-1000 ppm.

Data Analysis:

- The retention time of the peak corresponding to **(Z)-3-Methyl-2-hexene** can be determined by running a standard of the pure compound.
- The purity of the sample can be estimated by calculating the peak area percentage.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **(Z)-3-Methyl-2-hexene** via the Wittig reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(Z)-3-Methyl-2-hexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. (Z)-3-methyl-2-hexene [stenutz.eu]
- 4. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsoc [chemsoc.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (Z)-3-Methyl-2-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086107#z-3-methyl-2-hexene-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com